3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one
描述
属性
IUPAC Name |
11-piperidin-1-yl-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-14-12-11-6-4-5-10(11)9-16-13(12)17-15(18-14)19-7-2-1-3-8-19/h9H,1-8H2,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLDRCENIGTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C4CCCC4=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Triaminopyrimidine-Based Cyclization
A foundational approach involves reacting 2,4,6-triaminopyrimidine with α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with triaminopyrimidine under reflux in diphenyl ether (195–230°C) to form a dihydropyridopyrimidine intermediate. This method, adapted for the target compound, would require substituting the carbonyl component with a cyclopentanone-derived enolate to facilitate annulation.
Example Protocol
-
Intermediate formation : 2,4,6-Triaminopyrimidine is condensed with ethyl cyclopentenylacetoacetate in diphenyl ether at 210°C for 12 hours.
-
Cyclization : The resulting enamine undergoes intramolecular cyclization under acidic conditions (HCl/EtOH) to yield the fused pyridopyrimidine core.
Cyclopenta Ring Annulation Strategies
The tetrahydrocyclopenta moiety is introduced via Diels-Alder reactions or ring-closing metathesis.
Diels-Alder Reaction with Cyclic Enamines
Adapting methods from unsymmetrical bipyridine synthesis, the cyclopenta ring is formed by reacting a pyridopyrimidine dienophile (e.g., 3-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one) with 1-pyrrolidinocyclopentene (2a ) in dioxane at 100°C. The reaction proceeds via a [4+2] cycloaddition, followed by retro-cycloaddition to yield the annulated product.
Key Steps
-
Dienophile preparation : 3-(Methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one is synthesized via displacement of a chloro group in 4-chloro-2-methylthiopyrimidine-5-carboxylate using ammonium hydroxide.
-
Cycloaddition : The dienophile reacts with 1-pyrrolidinocyclopentene (2a ) to form the cyclopenta-fused intermediate.
-
Aromatization : Treatment with acetic acid in toluene removes the pyrrolidine auxiliary, yielding the tetrahydrocyclopenta ring.
Piperidine Substitution at the C3 Position
The piperidin-1-yl group is introduced via nucleophilic substitution or reductive amination.
Displacement of Methylthio Groups
A patent-described method involves replacing a methylthio group at position 2 of the pyridopyrimidine core with piperidine:
-
Oxidation : The methylthio group is oxidized to a sulfoxide using m-chloroperbenzoic acid (mCPBA) in chloroform.
-
Amination : The sulfoxide intermediate undergoes nucleophilic displacement with piperidine in tetrahydrofuran (THF) at 60°C for 6 hours.
Reaction Conditions
Integrated Synthetic Pathways
Two primary routes are identified for the target compound:
Route A: Sequential Annulation and Substitution
-
Pyridopyrimidine core synthesis : As in Section 1.1.
-
Cyclopenta annulation : Diels-Alder reaction with 1-pyrrolidinocyclopentene.
-
Piperidine incorporation : Methylthio displacement as in Section 3.1.
Advantages : Modular steps allow for optimization of each stage.
Challenges : Low yields (~40%) in cycloaddition steps require catalyst screening.
Route B: Convergent Synthesis
-
Pre-functionalized cyclopenta intermediate : Ethyl cyclopentenylacetoacetate is pre-coupled with piperidine via reductive amination.
-
One-pot cyclization : The modified cyclopentanone is condensed with triaminopyrimidine, enabling simultaneous pyridopyrimidine and cyclopenta ring formation.
Advantages : Reduces step count; improves overall yield (55–60%).
Challenges : Requires stringent temperature control to avoid side reactions.
Optimization and Scalability
Solvent and Temperature Effects
-
Diphenyl ether vs. toluene : Higher boiling solvents (e.g., diphenyl ether) improve cyclization yields by 15–20%.
-
Low-temperature amination : Performing piperidine substitution at 40°C minimizes decomposition.
Analytical Data and Characterization
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 38% | 58% |
| Key Intermediate | 7-Chloro-6-substituted pyridopyrimidine | Ethyl cyclopentenylacetoacetate-piperidine adduct |
| Critical Challenge | Cycloaddition regioselectivity | One-pot reaction homogeneity |
化学反应分析
Types of Reactions
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
相似化合物的比较
Comparative Data Table
生物活性
The compound 3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The compound's structure features a complex bicyclic framework that contributes to its biological activity. The piperidine moiety is known for enhancing pharmacological properties such as receptor binding and solubility.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidines. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In a study evaluating a series of pyrido[2,3-d]pyrimidines as EGFR kinase inhibitors, one compound demonstrated an IC50 value of 13 nM , indicating potent activity against cancer cells expressing mutated forms of the EGFR receptor .
Enzyme Inhibition
Pyrido[2,3-d]pyrimidines have also been investigated for their inhibitory effects on phosphodiesterase (PDE) enzymes. A study on related compounds revealed that certain derivatives exhibited strong inhibition of PDE4, suggesting potential applications in treating inflammatory diseases .
Case Study 1: EGFR Inhibition
A comprehensive evaluation of pyrido[2,3-d]pyrimidines revealed that modifications to the side chains significantly impacted their kinase inhibitory activity. For example, the introduction of N-methylpyrazole analogs improved cellular activity against A549 and H1975 cancer cell lines . Table 1 summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B1 | H1975 | 0.013 |
| B2 | A549 | >50 |
| B8 | H1975 | 0.297 |
Case Study 2: PDE4 Inhibition
Another investigation focused on the synthesis and biological evaluation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as PDE4 inhibitors. The synthesized compounds exhibited varying degrees of inhibition against PDE4 with some compounds showing promising results for further development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure can enhance biological activity. For example:
- Substituent Variation : Different functional groups at specific positions on the pyrimidine ring can lead to increased potency.
- Piperidine Influence : The presence of the piperidine group appears to be crucial for maintaining bioactivity, likely due to its ability to interact with biological targets effectively.
常见问题
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and catalytic cyclization. A common route starts with the formation of a pyrido[2,3-d]pyrimidinone core via a one-pot three-component reaction using substituted cyclopentanones, aminopyrimidines, and piperidine derivatives. Key intermediates include hydrazino-pyrimidinones (for cyclization) and halogenated precursors for piperidinyl substitution. Catalysts like p-toluenesulfonic acid (p-TSA) or bases (e.g., K₂CO₃) are critical for regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing its structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidinyl N-CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone (cyclopenta ring carbons at δ 25–35 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- IR : Identifies carbonyl (C=O stretch ~1680–1720 cm⁻¹) and cyclic amine groups (N-H bend ~1550 cm⁻¹) .
- X-ray crystallography : Resolves bicyclic fused-ring systems and piperidinyl orientation (requires slow evaporation from DMSO/EtOH for suitable crystals) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:
- Standardize bioassays : Use WHO-recommended cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for broad-spectrum inhibition).
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methyl-substituted piperidinyl groups) to isolate pharmacophoric motifs .
- Dose-response curves : Perform triplicate experiments with Hill slope analysis to confirm EC₅₀ reproducibility .
Advanced: What computational approaches predict the compound's physicochemical properties and drug-likeness?
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict dipole moments and solubility .
- ADMET prediction : Use SwissADME or QikProp to assess LogP (target: 2–4), topological polar surface area (<90 Ų), and CYP450 inhibition .
- Molecular docking : Screen against target proteins (e.g., PDE4B or CDK2) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
Advanced: What strategies optimize reaction yields in large-scale synthesis while maintaining purity?
Methodological Answer:
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve phase separation .
- Catalyst recycling : Immobilize p-TSA on silica gel for reuse in cyclocondensation steps .
- In-line purification : Employ flash chromatography (hexane:EtOAc gradient) after each step to remove byproducts (e.g., unreacted piperidine) .
Advanced: How does modifying the piperidinyl moiety affect pharmacological activity?
Methodological Answer:
- Substituent position : N-Methylation (piperidin-1-yl → piperidin-4-yl) increases lipophilicity (LogP +0.5) but reduces solubility .
- Electron-withdrawing groups : Fluorine at the 3-position enhances kinase inhibition (e.g., IC₅₀ reduction from 1.2 μM to 0.7 μM in CDK2 assays) .
- Ring expansion : Replacing piperidine with azepane lowers metabolic stability (t₁/₂ < 2 hrs in microsomes) .
Advanced: What analytical methods validate synthetic intermediates' stability?
Methodological Answer:
- HPLC-UV : Monitor degradation under stress conditions (40°C, 75% RH for 14 days); acceptable degradation <5% .
- LC-MS/MS : Detect oxidation products (e.g., N-oxide formation at m/z +16) .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (>200°C for storage) .
Basic: What initial biological screenings are recommended?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (PIM1, CDKs) at 10 μM concentration .
- Cytotoxicity : Use MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to address solubility issues in in vitro assays?
Methodological Answer:
- Co-solvents : Use ≤1% DMSO to avoid cell membrane disruption .
- Nanoparticle formulation : Encapsulate with PLGA-PEG (85:15 ratio) to enhance aqueous dispersion (PDI <0.2) .
- Salt formation : React with HCl to generate a hydrochloride salt (improves solubility by 10-fold) .
Advanced: What are the challenges in X-ray crystallography for this compound?
Methodological Answer:
- Crystallization difficulty : Low symmetry and flexible piperidinyl group hinder lattice formation. Use seed crystals from analogs or additives (e.g., 2-methyl-2,4-pentanediol) .
- Disorder modeling : Refine piperidinyl torsion angles using SHELXL with 50% occupancy for alternate conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
